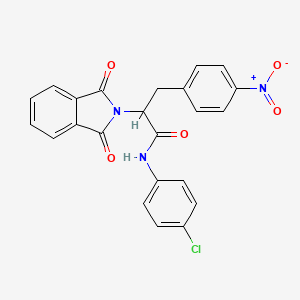
2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is known to have a high affinity for the sigma-1 receptor, a protein that is found in the central nervous system and is involved in a variety of physiological processes.
Mécanisme D'action
2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is known to bind to the sigma-1 receptor with high affinity. This binding results in a variety of downstream effects, including the modulation of ion channels, the activation of intracellular signaling pathways, and the regulation of gene expression. The exact mechanism of action of this compound is still being studied, but it is believed to be involved in the regulation of calcium signaling and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide are complex and varied. This compound has been shown to modulate the activity of a variety of ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to regulate the release of neurotransmitters such as dopamine and glutamate. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the effects of this receptor in a more specific and targeted way. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is the development of new treatments for conditions such as pain, anxiety, and depression that are related to the sigma-1 receptor. Another potential direction is the study of the effects of this compound on other physiological processes, such as immune function and metabolism. Additionally, researchers may continue to study the mechanism of action of this compound in order to gain a better understanding of its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves a multi-step process that begins with the reaction of 5,6,7,8-tetrahydro-1-naphthol with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-iodo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been used extensively in scientific research as a tool to study the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, anxiety, and depression. By studying the interaction between this compound and the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in these processes and potentially develop new treatments for these conditions.
Propriétés
IUPAC Name |
2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h3-5,7,9-11H,1-2,6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGLHKDPKFRQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6048127.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6048130.png)
![N-(3,5-dimethoxyphenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6048137.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B6048140.png)
![4-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-phenyl-2-butenoic acid](/img/structure/B6048171.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B6048188.png)
![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)



![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)